
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate, also known as ATC or ATC-101, is a novel small molecule that has shown promising results in scientific research as a potential therapeutic agent. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis.
Biochemical and Physiological Effects
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. Studies have demonstrated that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate can reduce the levels of reactive oxygen species (ROS) and increase antioxidant enzyme activity, thereby protecting cells from oxidative damage. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research and development of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate. One area of focus could be the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, studies could be conducted to investigate the potential synergistic effects of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the precise mechanism of action of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate and its potential targets in cancer cells.
Méthodes De Synthèse
The synthesis of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate involves the reaction of ethyl 2-cyanoacetate with thiosemicarbazide, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with ethyl chloroformate to yield ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate as a white solid with a melting point of 190-192°C.
Applications De Recherche Scientifique
Ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Several studies have demonstrated that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
Numéro CAS |
126337-27-7 |
|---|---|
Nom du produit |
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate |
Formule moléculaire |
C5H8N4O2S |
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(12)9(6)8-7-3/h8H,2,6H2,1H3 |
Clé InChI |
KLCOGWOCWHNNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNN(C1=S)N |
SMILES canonique |
CCOC(=O)C1=NNN(C1=S)N |
Synonymes |
1H-1,2,3-Triazole-4-carboxylicacid,1-amino-5-mercapto-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
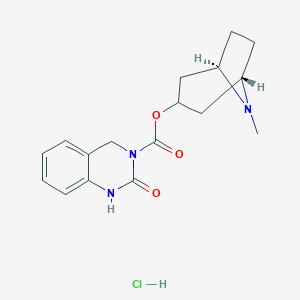
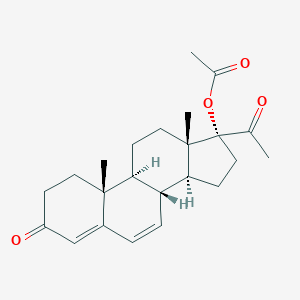

![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
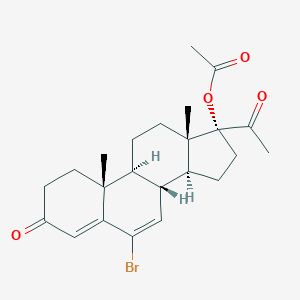
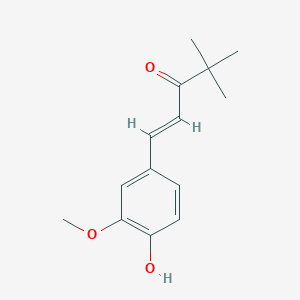
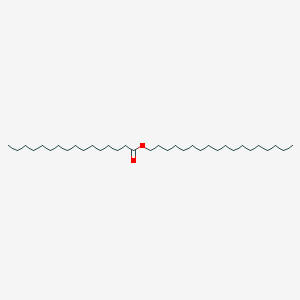
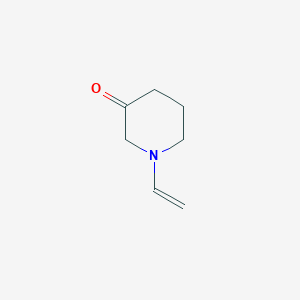

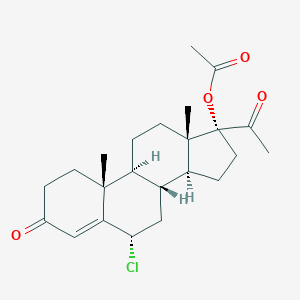

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
